2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-mesitylacetamide 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-mesitylacetamide
Brand Name: Vulcanchem
CAS No.: 477331-60-5
VCID: VC8841506
InChI: InChI=1S/C20H21N3OS3/c1-13-9-14(2)18(15(3)10-13)21-17(24)12-26-20-23-22-19(27-20)25-11-16-7-5-4-6-8-16/h4-10H,11-12H2,1-3H3,(H,21,24)
SMILES: CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)C
Molecular Formula: C20H21N3OS3
Molecular Weight: 415.6 g/mol

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-mesitylacetamide

CAS No.: 477331-60-5

Cat. No.: VC8841506

Molecular Formula: C20H21N3OS3

Molecular Weight: 415.6 g/mol

* For research use only. Not for human or veterinary use.

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-mesitylacetamide - 477331-60-5

Specification

CAS No. 477331-60-5
Molecular Formula C20H21N3OS3
Molecular Weight 415.6 g/mol
IUPAC Name 2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Standard InChI InChI=1S/C20H21N3OS3/c1-13-9-14(2)18(15(3)10-13)21-17(24)12-26-20-23-22-19(27-20)25-11-16-7-5-4-6-8-16/h4-10H,11-12H2,1-3H3,(H,21,24)
Standard InChI Key VOXMJNZSKARCBL-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)C
Canonical SMILES CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-mesitylacetamide is C₂₀H₂₁N₃OS₃, with a molar mass of 415.6 g/mol. Its IUPAC name, 2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide, reflects three critical structural domains:

  • Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom.

  • Benzylthio group: A benzyl moiety attached via a sulfur atom at the 5-position of the thiadiazole.

  • N-mesitylacetamide: A mesityl (2,4,6-trimethylphenyl) group bonded to an acetamide chain.

The SMILES notation (CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)C) and InChIKey (VOXMJNZSKARCBL-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.

Spectroscopic Characterization

Spectral data for this compound remain limited in public databases, but analogous thiadiazoles are typically characterized using:

  • FT-IR: Peaks corresponding to C=O (1650–1700 cm⁻¹), N-H (3300–3500 cm⁻¹), and C-S (600–700 cm⁻¹) stretches .

  • ¹H-NMR: Signals for mesityl methyl groups (δ 2.1–2.3 ppm), aromatic protons (δ 7.2–7.5 ppm), and acetamide NH (δ 8.0–8.5 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 415.6 (M⁺) with fragmentation patterns indicative of thiadiazole ring cleavage and benzylthio group loss.

Synthesis and Purification

Reaction Conditions

The synthesis follows a multi-step protocol:

  • Thiosemicarbazide Formation: Reaction of hydrazide intermediates with aromatic isothiocyanates in ethanol or methanol .

  • Cyclization: Intramolecular cyclization under acidic (for thiadiazoles) or alkaline (for triazoles) conditions, as demonstrated in related compounds .

  • Purification: Recrystallization from polar aprotic solvents (e.g., ethanol) yields the final product, monitored via Thin-Layer Chromatography (TLC) for purity.

Table 1: Synthetic Parameters for 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-mesitylacetamide

ParameterDetail
SolventEthanol/Methanol
Reaction Temperature60–80°C
CatalystsNot reported
YieldUnspecified (literature gaps)

Analytical Validation

Critical quality control measures include:

  • TLC: Rf values compared to precursors to confirm reaction completion.

  • Melting Point: Determined via capillary methods (exact value unreported).

  • Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur percentages validated against theoretical values .

Biological Activities and Mechanisms

Anticancer Properties

Thiadiazoles are known to induce apoptosis in cancer cells by:

  • ROS Generation: Elevating reactive oxygen species, causing DNA damage.

  • Topoisomerase Inhibition: Blocking DNA replication and repair mechanisms.
    Specific IC₅₀ values for this compound remain unquantified, necessitating further assays.

CompoundActivityMechanism
Target CompoundAntimicrobial (Predicted)Membrane disruption
CID 4644584 UnreportedN/A
Triazole Analog Anti-inflammatoryCOX-2 inhibition

Challenges and Future Directions

Research Gaps

  • In Vivo Studies: Absence of pharmacokinetic and toxicity profiles.

  • Structure-Activity Relationships: Impact of mesityl vs. other aryl groups underexplored.

  • Synthetic Optimization: Scalability and yield improvements needed for preclinical trials .

Recommended Studies

  • High-Throughput Screening: Assess potency against microbial and cancer cell libraries.

  • Molecular Docking: Identify protein targets (e.g., bacterial dihydrofolate reductase).

  • ADMET Profiling: Evaluate absorption, distribution, and metabolic stability.

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